4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid 4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911398
InChI: InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

CAS No.:

Cat. No.: VC15911398

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid -

Specification

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name 4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
Standard InChI InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)
Standard InChI Key QFODAZFJAIMDSD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, (4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid, reflects its stereochemistry and functional groups . Key structural components include:

  • Pentanoic acid backbone: A five-carbon chain terminating in a carboxylic acid group.

  • Amino group (-NH₂): Positioned at the fourth carbon, enabling peptide-like interactions.

  • Ketone group (=O): At the fifth carbon, conjugated to the aromatic ring.

  • 2,4-Dimethoxyphenyl substituent: A methoxy-decorated benzene ring influencing lipophilicity and electronic properties.

The stereocenter at carbon 4 (R-configuration) is critical for chiral recognition in biological systems .

Table 1: Structural and Computational Descriptors

PropertyValue/Descriptor
Molecular formulaC₁₃H₁₇NO₅
Molecular weight267.28 g/mol
InChIInChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1
SMILESCOC1=CC(=C(C=C1)C(=O)C@@HN)OC
XLogP3-AA0.7 (estimated)

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic dimethoxyphenyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • pKa values:

    • Carboxylic acid: ~4.2 (similar to glutamic acid derivatives).

    • Amino group: ~9.8 (weaker base than aliphatic amines due to electron-withdrawing effects) .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (octanol-water)0.7
Hydrogen bond donors3
Hydrogen bond acceptors6
Rotatable bonds7

Thermal Behavior

  • Melting point: Estimated >150°C (decomposition likely before melting due to thermal instability of the ketone group).

  • Storage: Requires desiccated conditions at -20°C to prevent hydrolysis of the amide-like bond .

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